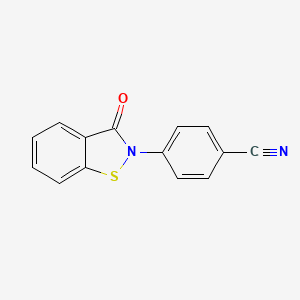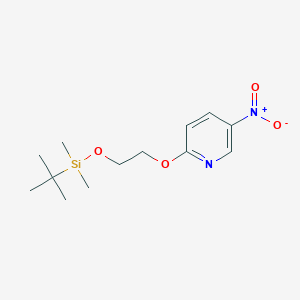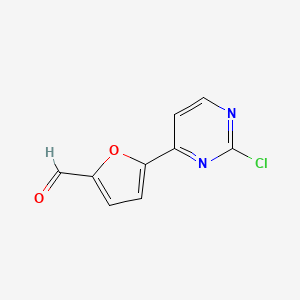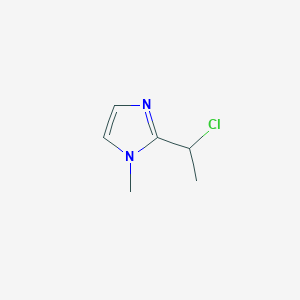
2-(1-chloroethyl)-1-methyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-chloroethyl)-1-methyl-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound features a chloroethyl group attached to the second carbon of the imidazole ring and a methyl group attached to the first nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-chloroethyl)-1-methyl-1H-imidazole can be achieved through several methods. One common approach involves the alkylation of 1-methylimidazole with 1-chloroethane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-chloroethyl)-1-methyl-1H-imidazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, resulting in the formation of corresponding imidazole N-oxides.
Reduction: Reduction of the chloroethyl group can be achieved using reducing agents such as lithium aluminum hydride, yielding ethyl-substituted imidazole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Potassium permanganate in aqueous or organic solvents, or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Formation of azido, thio, or alkoxy derivatives of imidazole.
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of ethyl-substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(1-chloroethyl)-1-methyl-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 2-(1-chloroethyl)-1-methyl-1H-imidazole involves its interaction with specific molecular targets. For instance, as an antimicrobial agent, it may disrupt microbial cell membranes by interacting with membrane lipids, leading to cell lysis. In pharmaceutical applications, it may act as an inhibitor of specific enzymes or receptors, thereby modulating biochemical pathways and exerting therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-methylimidazole: Lacks the chloroethyl group and is less reactive in nucleophilic substitution reactions.
2-ethyl-1-methyl-1H-imidazole: Similar structure but with an ethyl group instead of a chloroethyl group, leading to different reactivity and applications.
2-(1-bromoethyl)-1-methyl-1H-imidazole: Similar structure but with a bromoethyl group, which may exhibit different reactivity in substitution reactions.
Uniqueness
2-(1-chloroethyl)-1-methyl-1H-imidazole is unique due to the presence of the chloroethyl group, which imparts distinct reactivity and potential applications. Its ability to undergo nucleophilic substitution reactions makes it a valuable intermediate in organic synthesis, and its potential antimicrobial properties make it of interest in biological and medical research.
Eigenschaften
Molekularformel |
C6H9ClN2 |
|---|---|
Molekulargewicht |
144.60 g/mol |
IUPAC-Name |
2-(1-chloroethyl)-1-methylimidazole |
InChI |
InChI=1S/C6H9ClN2/c1-5(7)6-8-3-4-9(6)2/h3-5H,1-2H3 |
InChI-Schlüssel |
YSUVHYDMEUHYGY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NC=CN1C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


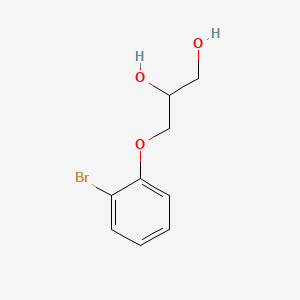
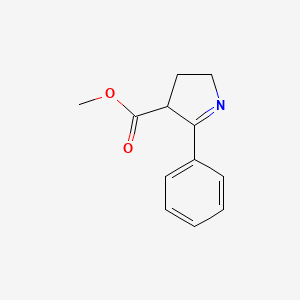

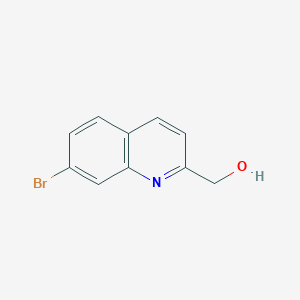

![2-Amino-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B13973615.png)
![1,1-Dimethylethyl N-[4-[6-(4-morpholinylmethyl)-3-pyridinyl]-1-naphthalenyl]carbamate](/img/structure/B13973616.png)



